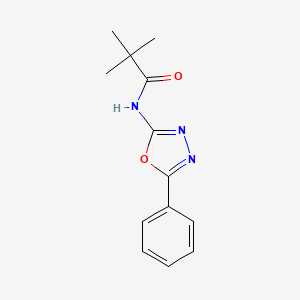

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

The synthesis of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . The resulting product is then purified through various chromatographic techniques.

化学反応の分析

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

科学的研究の応用

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a wide range of applications in scientific research:

Medicinal Chemistry: It has been studied for its potential anticancer properties. The compound exhibits significant activity against various cancer cell lines.

Materials Science: Due to its unique photophysical properties, it is used in the development of fluorescent sensors and other materials.

Biological Research: It is also explored for its role as an insect-growth regulator.

作用機序

The mechanism of action of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

類似化合物との比較

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can be compared with other oxadiazole derivatives, such as:

1,3,4-Oxadiazole Derivatives: These compounds are known for their wide range of biological activities, including anticancer, antidiabetic, and antiviral properties.

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is a novel insect-growth regulator with a similar oxadiazole core.

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for diverse applications in research and industry.

生物活性

2,2-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that falls within the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2. The compound features an oxadiazole ring that is known for its role in enhancing biological activity through various mechanisms, including interaction with cellular targets.

Research indicates that oxadiazole derivatives can exert their effects through multiple pathways:

- Apoptotic Induction : Many oxadiazole compounds promote apoptosis in cancer cells by activating intrinsic apoptotic pathways. For instance, studies have shown that certain derivatives lead to increased levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .

- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest at specific phases (e.g., G0-G1 phase), which is crucial for inhibiting cancer cell proliferation .

- Inhibition of Enzymatic Activity : Certain oxadiazole compounds selectively inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |

| U-937 (Leukemia) | 10.38 | Enzyme inhibition |

| PANC-1 (Pancreatic Cancer) | 5.00 | Apoptosis and cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Study on MCF-7 Cells : A study demonstrated that treatment with an oxadiazole derivative resulted in significant apoptosis in MCF-7 cells, with flow cytometry revealing increased caspase activity and p53 expression .

- Inhibition of Carbonic Anhydrases : Another research effort focused on the inhibition of carbonic anhydrases by oxadiazole derivatives, showing promising selectivity against cancer-related isoforms while sparing non-cancerous cells .

特性

IUPAC Name |

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOOYYBPOAMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。